8-Aminooctanenitrile
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Overview
Description
8-Aminooctanenitrile is an organic compound characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminooctanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to form nitriles.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines and nitriles.
Scientific Research Applications
8-Aminooctanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Aminooctanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Octanenitrile: Similar in structure but lacks the amino group, making it less reactive in certain types of chemical reactions.
8-Aminoquinoline: Contains an amino group and a quinoline ring, used in different applications such as antimalarial drugs.
Uniqueness: 8-Aminooctanenitrile is unique due to the presence of both an amino group and a nitrile group on an octane chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
22819-92-7 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
8-aminooctanenitrile |
InChI |
InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h1-7,9H2 |
InChI Key |
YUXPYTMXIQEMOG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCCN |
Origin of Product |
United States |
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